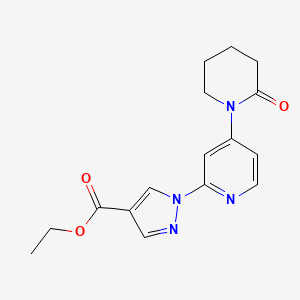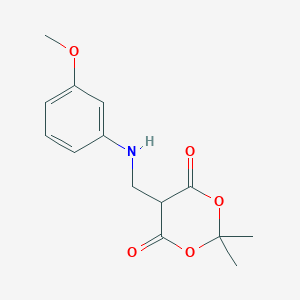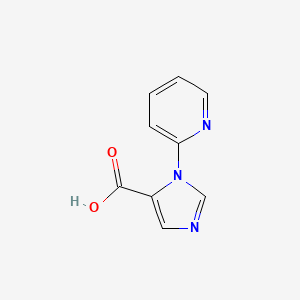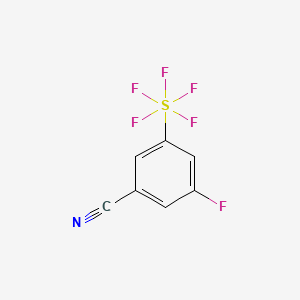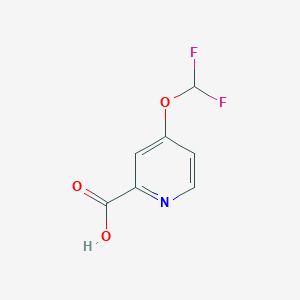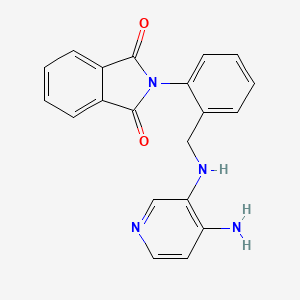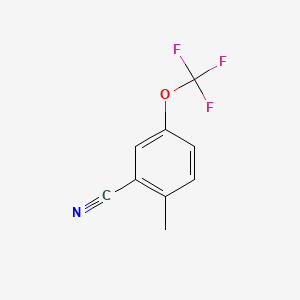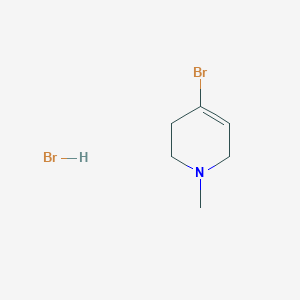
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Vue d'ensemble
Description
“4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide” is a chemical compound with the CAS Number: 1624261-20-6 . It has a molecular weight of 256.97 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 256.97 . The InChI code provides information about its molecular structure .
Applications De Recherche Scientifique
Synthesis and Reactions
Research has shown various synthesis and reaction processes involving similar compounds to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide. For instance, Mukarramov (2014) discussed the bromination of hydrochlorides of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones using N-bromosuccinimide, which resulted in the formation of 5-bromo-6-methyl derivatives and, subsequently, perbromides of these compounds (Mukarramov, 2014).
Chemistry and Pharmacology
Tetrahydropyridines (THP), a class to which 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide belongs, have been studied for their pharmacological properties. Mateeva, Winfield, and Redda (2005) reviewed the synthesis and pharmacological characteristics of THP derivatives, including their role in structure-activity relationship studies for drug development (Mateeva, Winfield, & Redda, 2005).
Neuroprotection Studies
Some studies have explored compounds similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide for their neuroprotective effects. Muralikrishnan and Mohanakumar (1998) investigated the neuroprotection by bromocriptine against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mice, suggesting its potential as a neuroprotective agent (Muralikrishnan & Mohanakumar, 1998).
Oxidation and Imination Reactions
Research has also been conducted on oxidation and imination reactions involving tetrahydropyridine compounds. Soldatenkov et al. (2001) studied the oxidative imination of 4-aryl-1,2,3,6-tetrahydropyridines, leading to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines, which provides insights into the chemical behavior of related compounds (Soldatenkov et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUKRCXLXXYOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







